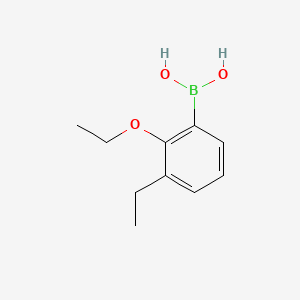
(2-Ethoxy-3-ethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-3-ethylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and ethyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-3-ethylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction entails the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is carried out under mild conditions, making it suitable for the preparation of various boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids in a straightforward manner with high yields . The use of photoinduced borylation of haloarenes also provides a metal-free and additive-free approach to produce boronic acids .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-3-ethylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium acetate.
Major Products:
Oxidation: Phenols.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Ethoxy-3-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxy-3-ethylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond . The molecular targets and pathways involved include the formation of boronate esters and the subsequent transmetalation step .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (2-Ethoxy-3-ethylphenyl)boronic acid is unique due to the presence of both ethoxy and ethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, which is a simpler structure, this compound offers additional functional groups that can participate in further chemical transformations .
Properties
Molecular Formula |
C10H15BO3 |
|---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(2-ethoxy-3-ethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-3-8-6-5-7-9(11(12)13)10(8)14-4-2/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
ABWCDXDUXSSJNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)CC)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















